molecular formula C18H15FN2O3 B11351958 5-(4-ethoxyphenyl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide

5-(4-ethoxyphenyl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11351958
M. Wt: 326.3 g/mol
InChI Key: AOAUCBCZVNWSRQ-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide: is a chemical compound with the molecular formula C16H14FN3O2S. It falls within the class of oxazole derivatives and exhibits interesting properties due to its unique structure.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following:

  • Formation of 1,2-oxazole ring: : The oxazole ring is formed by cyclization of an appropriate precursor. This can be achieved through condensation reactions between an amine and a carboxylic acid derivative.

  • Introduction of the phenyl groups: : The 4-ethoxyphenyl and 2-fluorophenyl substituents are introduced using suitable reagents. For example, aryl halides can be coupled with appropriate nucleophiles under palladium-catalyzed conditions.

  • Carboxamide Formation: : The carboxamide group is introduced by reacting the oxazole intermediate with an amine containing the desired substituents.

Industrial Production Methods:: While there isn’t a specific industrial-scale production method documented for this compound, it can be synthesized in the laboratory using the above synthetic routes.

Chemical Reactions Analysis

Reactions::

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions at the carbonyl group or other functional groups.

    Substitution Reactions: The phenyl groups can be substituted with other functional groups (e.g., halogens, alkyl groups) under appropriate conditions.

Common Reagents::
  • Palladium catalysts (for coupling reactions)
  • Ammonia or amine derivatives (for carboxamide formation)
  • Oxidizing or reducing agents (depending on the desired reaction)

Major Products:: The major products depend on the specific synthetic pathway and reaction conditions. Isomers and regioisomers may also form.

Scientific Research Applications

    Medicinal Chemistry: It could serve as a lead compound for drug development due to its unique structure.

    Biological Studies: Researchers may explore its interactions with biological targets, such as enzymes or receptors.

    Materials Science: Its properties might be useful in designing new materials.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. It likely involves interactions with specific cellular targets, affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

and (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone . These compounds share some structural features but differ in their heterocyclic rings and functional groups.

Properties

Molecular Formula

C18H15FN2O3

Molecular Weight

326.3 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-N-(2-fluorophenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H15FN2O3/c1-2-23-13-9-7-12(8-10-13)17-11-16(21-24-17)18(22)20-15-6-4-3-5-14(15)19/h3-11H,2H2,1H3,(H,20,22)

InChI Key

AOAUCBCZVNWSRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3F

Origin of Product

United States

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